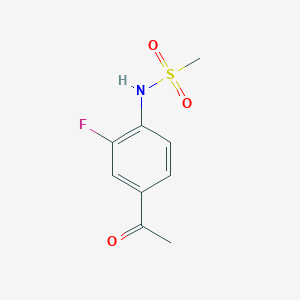

N-(4-acetyl-2-fluorophenyl)methanesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-acetyl-2-fluorophenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO3S/c1-6(12)7-3-4-9(8(10)5-7)11-15(2,13)14/h3-5,11H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLCQVLUTJPDRTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)NS(=O)(=O)C)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80729868 | |

| Record name | N-(4-Acetyl-2-fluorophenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80729868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

824937-50-0 | |

| Record name | N-(4-Acetyl-2-fluorophenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80729868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetyl-2-fluorophenyl)methanesulfonamide typically involves the reaction of 4-acetyl-2-fluoroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a temperature range of 0-5°C to ensure controlled addition and prevent side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Oxidation: N-(4-acetyl-2-fluorophenyl)methanesulfonamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of sulfone derivatives.

Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of amine derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at room temperature.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in dry ether or tetrahydrofuran under an inert atmosphere.

Substitution: Amines, thiols; reactions are performed in polar solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.

Major Products Formed

Oxidation: Sulfone derivatives

Reduction: Amine derivatives

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-acetyl-2-fluorophenyl)methanesulfonamide is utilized in several scientific research fields:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.

Industry: Employed in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-(4-acetyl-2-fluorophenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl and fluorine groups contribute to its binding affinity and specificity, while the methanesulfonamide group enhances its solubility and stability. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-[4-Acetyl-2-(2,4-difluorophenoxy)phenyl]methanesulfonamide

- Structural Differences: The fluorine substituent at C2 is replaced with a 2,4-difluorophenoxy group, introducing an ether linkage and additional fluorine atoms.

- The electron-withdrawing nature of the difluorophenoxy group may enhance metabolic stability compared to the simpler acetyl-fluorine substitution in the parent compound .

Nimesulide (N-(4-Nitro-2-phenoxyphenyl)methanesulfonamide)

- Structural Differences: Contains a nitro group (C4) and phenoxy group (C2) instead of acetyl and fluorine.

- Impact on Properties: The nitro group is strongly electron-withdrawing, reducing electron density on the aromatic ring and increasing acidity of the sulfonamide proton (pKa ~6.5) . Nimesulide’s molecular weight (308.31 g/mol) is higher than that of the target compound, likely due to the nitro and phenoxy substituents. Clinically, Nimesulide acts as a cyclooxygenase-2 (COX-2) inhibitor, suggesting that substituent polarity and steric bulk are critical for enzyme interaction .

N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide

- Structural Differences : Features a chloro (C4) and nitro (C2) substitution pattern.

- Impact on Properties: The nitro group induces torsional strain, as observed in crystallographic studies, leading to non-planar conformations and intermolecular hydrogen bonding (e.g., C9—H9B⋯O3 interactions) .

N-(4-Amino-2-methoxyphenyl)-4-fluorobenzenesulfonamide

- Structural Differences: Substituted with an amino (C4) and methoxy (C2) group; the sulfonamide is part of a fluorobenzenesulfonyl moiety.

- The methoxy group’s electron-donating effect contrasts with the electron-withdrawing fluorine in the target compound, altering electronic distribution and reactivity .

Physicochemical and Electronic Properties

A comparative analysis of key parameters is summarized below:

*Estimated based on molecular formula (C₉H₉FNO₃S).

Computational Insights

Density functional theory (DFT) studies on related compounds (e.g., N-(2-methylphenyl)methanesulfonamide) reveal that substituent position (ortho vs. para) significantly affects molecular conformation, NMR chemical shifts, and vibrational frequencies . For this compound:

- Ortho-fluorine introduces steric hindrance, possibly restricting rotational freedom and influencing binding to biological targets .

Biological Activity

N-(4-acetyl-2-fluorophenyl)methanesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant research findings.

- Molecular Formula : C10H12FNO2S

- Molecular Weight : 231.244 g/mol

- LogP (Partition Coefficient) : 2.5536

- Polar Surface Area (PSA) : 71.62 Ų

These properties suggest that the compound has moderate lipophilicity and may interact effectively with biological membranes.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. Research indicates that the compound may function as an enzyme inhibitor, potentially affecting pathways involved in cancer progression and inflammation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been shown to induce apoptosis in various cancer cell lines by activating intrinsic apoptotic pathways. The compound promotes phosphatidylserine flipping and cytochrome c release from mitochondria, leading to caspase activation, which is critical for programmed cell death .

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 3.5 | Apoptosis induction |

| CL15 | 4.0 | Caspase activation |

| HCT15 | 2.8 | NF-κB inhibition |

Enzyme Inhibition

The compound has also been evaluated for its potential as a tyrosinase inhibitor, which is significant for treating skin disorders and hyperpigmentation. In vitro studies reported IC50 values comparable to established inhibitors like kojic acid .

Table 2: Enzyme Inhibition Data

| Enzyme | IC50 (µM) | Reference Compound |

|---|---|---|

| Tyrosinase | 4.39 | Kojic Acid |

| Carbonic Anhydrase | 5.1 | Acetazolamide |

Case Studies

-

Study on Antitumor Effects :

A study conducted on the efficacy of this compound against lung cancer cells demonstrated significant tumor growth inhibition in xenograft models, supporting its potential as a therapeutic agent . -

Tyrosinase Inhibition :

Another investigation focused on the compound's role in inhibiting tyrosinase activity in melanoma cells, revealing a dose-dependent response that suggests its utility in cosmetic formulations aimed at reducing pigmentation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.